N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a sulfonyl group attached to a phenyl ring
Properties
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-11(18)15-13-10-12(4-5-14(13)21-3)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAVOOFEOMILSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This reaction introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction to introduce an amino group.
Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride in the presence of a base.
Piperazine Substitution: Finally, the piperazine ring is introduced through nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group, yielding the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, dichloromethane, and water. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide: This compound lacks the methoxy group and has different reactivity and biological activity.
N-{4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl}acetamide: This compound contains an isoxazole ring instead of the piperazine ring, leading to different chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
